pFHHSiD

Description

Structure

3D Structure

Properties

IUPAC Name |

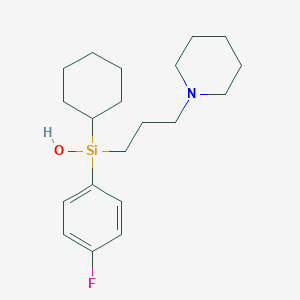

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSZQJHTFRQUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922113 | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116679-83-5 | |

| Record name | 4-Fluorohexahydrosiladifenidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROHEXAHYDROSILADIFENIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Perfluoroheptanesulfonic Acid (PFHpS)

This guide provides a comprehensive technical overview of the chemical structure of Perfluoroheptanesulfonic acid (PFHpS), a member of the per- and polyfluoroalkyl substances (PFAS) family. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's molecular architecture and its implications.

Core Identification and Molecular Formula

Perfluoroheptanesulfonic acid, commonly abbreviated as PFHpS, is a synthetic perfluorinated compound. Its defining characteristic is a fully fluorinated seven-carbon chain linked to a sulfonic acid functional group.

The structure consists of a heptyl carbon chain where all hydrogen atoms, except for the one in the sulfonic acid group, have been substituted with fluorine atoms. This extensive fluorination gives the molecule its unique chemical properties.

Structural Elucidation

The chemical structure of PFHpS is comprised of two key moieties: a hydrophobic, lipophobic perfluoroheptyl tail and a hydrophilic sulfonic acid head group.

The Perfluoroheptyl Chain

The C₇F₁₅– portion of the molecule is a saturated seven-carbon chain. The carbon-fluorine bond is exceptionally strong, contributing to the molecule's high thermal and chemical stability. This perfluorinated tail is responsible for the surfactant properties of PFHpS.

The Sulfonic Acid Functional Group

The –SO₃H group is a strong acid, making PFHpS highly soluble in water. This polar functional group, in conjunction with the non-polar fluorinated chain, allows PFHpS to reduce the surface tension of water.

The following diagram illustrates the chemical structure of the linear isomer of Perfluoroheptanesulfonic acid.

Caption: Chemical structure of linear Perfluoroheptanesulfonic acid (PFHpS).

Isomeric Forms

While the linear isomer of PFHpS is the most commonly studied, it is important to note that branched isomers can also exist. The presence and relative abundance of these isomers can depend on the manufacturing process. For related compounds like Perfluorooctanesulfonic acid (PFOS), electrochemical fluorination is known to produce a mixture of linear and branched isomers.[7][8]

Physicochemical Properties and Environmental Significance

The unique chemical structure of PFHpS dictates its physical and chemical properties, which in turn influence its environmental behavior.

| Property | Value/Description | Structural Rationale |

| Acidity (pKa) | Low (strong acid) | The electron-withdrawing effect of the perfluorinated chain stabilizes the sulfonate anion. |

| Persistence | High | The strength of the C-F bonds makes the molecule resistant to degradation. |

| Bioaccumulation | Potential for bioaccumulation | The lipophobic but protein-philic nature of the fluorinated tail can lead to binding with proteins in the blood. |

| Solubility | Water-soluble | The polar sulfonic acid head group imparts hydrophilicity. |

PFHpS has been detected in various environmental matrices and is recognized for its persistence. Prenatal exposure to PFHpS has been associated with decreased birth weight.[3]

Analytical Considerations for Structural Confirmation

The definitive identification and quantification of PFHpS typically involve chromatographic separation followed by mass spectrometric detection.

Workflow for PFHpS Analysis

Caption: A typical workflow for the analysis of PFHpS in environmental or biological samples.

Detailed Protocol Steps:

-

Sample Extraction: Solid-phase extraction (SPE) is a common method for isolating and concentrating PFHpS from aqueous samples.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, often with a C18 column, to separate PFHpS from other compounds in the sample.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode is highly effective for ionizing PFHpS. Detection is then carried out using a mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, which can provide accurate mass measurements for confirmation.[1] The precursor ion in negative mode would be [M-H]⁻ at approximately m/z 449.94.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67820, Perfluoroheptanesulfonic acid. [Link]

-

DC Chemicals. Perfluoroheptanesulfonic acid|CAS 375-92-8. [Link]

-

U.S. Environmental Protection Agency. 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-. [Link]

-

Wikidata. Perfluoroheptanesulfonic acid. [Link]

-

Office of Scientific and Technical Information. Identification of the isomer composition in technical perfluorooctane sulfonate solution by LC-ESI(-)-IT-MS/MS. [Link]

-

Wikipedia. Perfluorooctanesulfonic acid. [Link]

Sources

- 1. Perfluoroheptanesulfonic acid | C7F15SO3H | CID 67820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perfluoroheptanesulfonic acid | 375-92-8 | FP71531 [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Perfluoroheptanesulfonic Acid | CAS 375-92-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. accustandard.com [accustandard.com]

- 7. osti.gov [osti.gov]

- 8. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Environmental Persistence and Degradation Pathways of Perfluoroheptanesulfonic Acid (PFHpS)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) represent a class of synthetic chemicals of significant environmental and public health concern due to their extreme persistence.[1][2] Among these, perfluoroheptanesulfonic acid (PFHpS), a seven-carbon perfluoroalkyl sulfonic acid (PFSA), is noted for its recalcitrance, bioaccumulation potential, and toxicity.[3] This guide provides a detailed technical overview of the core factors governing the environmental fate of PFHpS. We will explore the chemical basis for its profound stability and critically evaluate the current understanding of its biotic and abiotic degradation pathways. This document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for professionals engaged in environmental science and drug development, where understanding the long-term fate of fluorinated compounds is paramount.

The Foundation of Persistence: The Perfluoroalkyl Structure

The defining characteristic of PFHpS, and all PFAS, is the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This exceptional strength imparts remarkable chemical and thermal stability, rendering perfluoroalkyl chains, like that of PFHpS, resistant to most natural degradation processes.[4][5]

The molecule consists of a fully fluorinated seven-carbon (heptyl) chain, which is both hydrophobic and lipophobic, and a hydrophilic sulfonate head group (-SO₃H). This amphiphilic nature governs its environmental transport and partitioning behavior. However, it is the C-F bond's resilience that is the primary determinant of its environmental persistence.[4]

Caption: Chemical structure of PFHpS illustrating the stable perfluoroalkyl chain.

Biotic Degradation Pathways: A Story of Recalcitrance

Under typical environmental conditions, perfluoroalkyl substances like PFHpS are exceptionally resistant to microbial degradation.[6][7] The high electronegativity of fluorine atoms shields the carbon backbone from enzymatic attack. Microorganisms have not evolved the necessary enzymatic machinery to efficiently break the C-F bond.[5]

Key Findings on Biotic Degradation:

-

General Resistance: Studies evaluating a range of PFAS, including short-chain perfluoroalkyl sulfonates, have consistently shown them to be highly resistant to both aerobic and anaerobic microbial degradation.[6][7] Even after extended incubation periods, sometimes lasting years, no significant degradation of compounds like PFOS is observed.[6][7]

-

Precursor Transformation: While PFHpS itself is recalcitrant, certain polyfluorinated "precursor" compounds can be biotransformed in the environment to form terminal PFSAs like PFHpS.[4][8][9] These precursors contain carbon-hydrogen bonds or other functional groups that are susceptible to microbial action.[8][10] This transformation is a significant indirect source of PFHpS in the environment.[1][9]

-

Limited and Specific Cases: Some research has pointed to potential degradation under highly specific conditions. For example, the bacterium Acidimicrobium sp. strain A6 has been reported to transform PFOA and PFOS in laboratory settings.[4] Additionally, an increased abundance of sulfate-reducing bacteria has been observed in conjunction with PFOS removal in some microcosm studies, suggesting a possible, though not fully understood, desulfonation pathway.[11] However, these are exceptions and not representative of widespread, efficient natural attenuation.

Causality in Experimental Design: When designing experiments to test for PFHpS biodegradation, the choice of inoculum is critical. Researchers often use microbial consortia from historically PFAS-contaminated sites. The rationale is that these environments may have exerted selective pressure, favoring the evolution of microbes with some capacity to tolerate or transform these compounds. Sterile controls are essential to differentiate biotic from abiotic degradation, while positive controls (using a known biodegradable substance) validate the metabolic activity of the microbial community.

Abiotic Degradation Pathways: Energy-Intensive Processes

While resistant to natural chemical degradation like hydrolysis, PFHpS can be broken down under energy-intensive laboratory and industrial conditions known as Advanced Oxidation Processes (AOPs).[12][13] These methods generate highly reactive radicals capable of breaking the C-F and C-S bonds.[12]

Photodegradation

Direct photolysis of PFHpS is generally inefficient because it does not significantly absorb UV light in the environmentally relevant spectrum.[14] However, indirect photolysis and photocatalysis show promise:

-

Indirect Photolysis: In the presence of compounds that absorb photons and generate reactive species, such as hydrated electrons (e⁻aq), degradation can occur.[14][15]

-

Heterogeneous Photocatalysis: This is a prominent AOP for PFAS degradation.[13] Semiconductor catalysts like Titanium Dioxide (TiO₂) and Indium Oxide (In₂O₃) can be activated by UV light to produce electron-hole pairs, which in turn generate powerful radicals that attack the PFHpS molecule.[16][17][18] The proposed mechanism often involves an initial attack on the sulfonate head group, followed by a stepwise "unzipping" of CF₂ units from the perfluoroalkyl chain.[16]

Sonochemical Degradation (Sonolysis)

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation in water—the formation, growth, and implosion of microscopic bubbles.[19][20] This process creates localized hotspots with extreme temperatures (several thousand Kelvin) and pressures, leading to the pyrolytic cleavage of the C-S bond at the bubble-water interface.[21] This is followed by the degradation of the resulting perfluoroalkyl radical.

Key Factors Influencing Sonolysis:

-

Frequency: Higher frequencies (e.g., >500 kHz) are generally more effective for degrading PFAS.[22]

-

Chain Length: Longer-chain PFAS like PFOS tend to degrade faster than shorter-chain ones like PFHpS or PFBS.[22] This is because their higher hydrophobicity causes them to accumulate more readily at the bubble-water interface where pyrolysis occurs.

-

Functional Group: The head group also influences the degradation rate.

Other Advanced Oxidation Processes

-

Electrochemical Oxidation: This method uses electrodes to generate strong oxidizing agents (like hydroxyl radicals) or to directly oxidize PFHpS at the anode surface. It has shown effectiveness, with degradation rates for PFSAs often decreasing in the order of PFOS > PFHpS > PFHxS.[23]

-

Cold Atmospheric Plasma (CAP): This technology generates a plasma of reactive species (radicals, electrons, UV photons) that can effectively degrade PFAS in water.[24][25]

-

Persulfate Activation: Heat- or light-activated persulfate (S₂O₈²⁻) generates the sulfate radical (SO₄•⁻), which has a high redox potential and is effective in degrading PFAS.[12][18]

Table 1: Comparison of Abiotic Degradation Efficiencies for PFSAs

| Technology | Target PFAS | Reported Efficiency | Key Intermediates | Reference |

|---|---|---|---|---|

| Electrochemical Oxidation | PFOS, PFHpS, PFHxS | Final degradation: PFOS > PFHpS > PFHxS | Shorter-chain PFCAs | [23] |

| Sonolysis (500 kHz) | PFOS, PFHxS, PFBS | Defluorination rate decreases with shorter chain length | Shorter-chain PFSAs and PFCAs | [22] |

| UV/Sulfite Photoreduction | PFOS | 98.6% decomposition, 45.3% defluorination | Shorter-chain PFCAs | [17] |

| Cold Atmospheric Plasma | PFOS | ~62.5% removal after 1 hour | Fluoride, Sulfate |[25] |

Experimental Protocols and Analytical Methodologies

The study of PFHpS degradation requires robust and highly sensitive analytical techniques due to the low concentrations often found in the environment and the need to detect trace-level intermediates.

Core Analytical Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for PFAS analysis.[26][27]

-

Rationale: This technique provides the necessary selectivity and sensitivity to quantify specific PFAS like PFHpS in complex matrices such as water, soil, and biological tissues. The use of two mass spectrometry stages (MS/MS) allows for highly confident identification and minimizes interferences.[26] US EPA Methods 537.1, 533, and 8327 are standard protocols for PFAS analysis in various water types.[26][28]

Caption: A typical analytical workflow for quantifying PFHpS using SPE and LC-MS/MS.

Protocol: Assessing Sonochemical Degradation of PFHpS

This protocol outlines a self-validating system for determining the sonolysis rate of PFHpS in a controlled laboratory setting.

Objective: To quantify the degradation rate and defluorination efficiency of PFHpS under high-frequency ultrasonic irradiation.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mg/L stock solution of PFHpS in Milli-Q water.

-

Causality: Using high-purity water minimizes interference from organic matter, which can compete for reactive sites at the bubble interface.[21]

-

-

Reactor Setup: Place 250 mL of the PFHpS solution into a temperature-controlled glass reactor. The reactor should be equipped with a high-frequency (e.g., 580 kHz) ultrasonic transducer.

-

Initiation of Sonolysis: Begin ultrasonic irradiation at a fixed power (e.g., 180 W). Maintain a constant temperature (e.g., 25°C) using a water bath to ensure consistent cavitation conditions.

-

Time-Course Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately quench any ongoing reactions by adding a small amount of a radical scavenger like methanol if necessary, although rapid analysis is preferred.

-

Control Experiment: Run a parallel experiment under the same conditions but without ultrasonic irradiation (a "silent" control).

-

Trustworthiness: This control validates that any observed degradation is due to sonolysis and not other factors like adsorption to the reactor walls.

-

-

Sample Analysis:

-

PFHpS Quantification: Analyze the collected samples for the parent PFHpS concentration using a validated LC-MS/MS method.[29]

-

Fluoride Measurement: Measure the concentration of released fluoride ions (F⁻) using an ion-selective electrode to determine the extent of mineralization.

-

-

Data Analysis:

-

Calculate the degradation rate of PFHpS, often by fitting the concentration-time data to pseudo-first-order kinetics.[30]

-

Calculate the defluorination percentage by comparing the measured fluoride concentration to the theoretical maximum based on the initial PFHpS concentration.

-

Conclusion and Future Directions

Perfluoroheptanesulfonic acid (PFHpS) is an exceptionally persistent environmental contaminant. Its chemical structure, defined by the strength of the carbon-fluorine bond, makes it highly resistant to natural biotic and abiotic degradation pathways. While microbial degradation is negligible under most environmental conditions, advanced, energy-intensive technologies such as sonolysis, electrochemical oxidation, and photocatalysis have demonstrated the ability to break down PFHpS in controlled settings.

For researchers and professionals in drug development, the persistence of perfluorinated moieties is a critical consideration. The insights gained from the environmental fate of PFHpS underscore the importance of designing molecules that can perform their intended function without becoming "forever chemicals." Future research should focus on scaling up effective degradation technologies, understanding the formation of transformation products, and developing more biodegradable fluorinated alternatives.

References

- Title: Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs)

-

Title: Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) | Request PDF Source: ResearchGate URL: [Link]

-

Title: A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation Source: MDPI URL: [Link]

-

Title: Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents Source: U.S. Geological Survey URL: [Link]

-

Title: Polyfluoroalkyl Substances - Bioremediation Evaluation Source: Microbial Insights URL: [Link]

-

Title: Electrochemical Oxidation for Treatment of PFAS in Contaminated Water and Fractionated Foam A Pilot-Scale Study Source: ACS Publications URL: [Link]

-

Title: Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS Source: MDPI URL: [Link]

-

Title: Direct precursors to perfluoroheptanesulfonate (PFHpS), perfluorohexanesulfonate (PFHxS) and perfluoropentanesulfonate (PFPeS) Source: Australian Department of Health and Aged Care URL: [Link]

-

Title: Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects Source: PubMed Central URL: [Link]

-

Title: Half-lives of PFOA, PFPeS, PFHxS, PFHpS and PFOS after end of exposure to contaminated drinking water | Request PDF Source: ResearchGate URL: [Link]

-

Title: Advanced oxidation processes may transform unknown PFAS in groundwater into known products Source: PubMed URL: [Link]

-

Title: (PDF) Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water Source: ResearchGate URL: [Link]

-

Title: Sonochemical degradation of poly- and perfluoroalkyl substances - A review Source: PubMed URL: [Link]

-

Title: Abiotic and Microbiological Transformation of AFFF-Relevant Polyfluoroalkyl Substances Source: SERDP & ESTCP URL: [Link]

-

Title: Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications Source: PubMed URL: [Link]

-

Title: Sonochemical Degradation of Poly- and Perfluoroalkyl Substances - A review Source: ResearchGate URL: [Link]

-

Title: Light-Induced Advanced Oxidation Processes as PFAS Remediation Methods: A Review Source: MDPI URL: [Link]

-

Title: Photodegradation of perfluorooctane sulfonate in environmental matrices | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ultrasonic degradation of per-and polyfluoroalkyl substances (PFAS), aqueous film-forming foam (AFFF) and foam Source: Chemosphere via ScienceDirect URL: [Link]

-

Title: A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water Source: MDPI URL: [Link]

-

Title: Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress Source: PubMed Central URL: [Link]

-

Title: Per- and polyfluoroalkyl substances in the environment Source: PubMed Central URL: [Link]

-

Title: Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods Source: MDPI URL: [Link]

-

Title: Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances Source: PubMed Central URL: [Link]

-

Title: Ecological impact and environmental fate of perfluorooctane sulfonate on the zooplankton community in indoor microcosms Source: PubMed URL: [Link]

-

Title: Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes Source: ACS Publications URL: [Link]

-

Title: Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) Source: ITRC URL: [Link]

-

Title: Effect of chemical structure on the sonochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) Source: Semantic Scholar URL: [Link]

-

Title: PFAS Degradation/Transformation Examples Source: Toxics Use Reduction Institute URL: [Link]

-

Title: Rapid degradation of perfluorooctane sulfonic acid (PFOS) and perfluorononanoic acid (PFNA) through bimetallic catalyst of Fe2O3/Mn2O3 and unravelling the effect of support SiO2 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Sonochemical Degradation of Perfluorooctanesulfonate in Aqueous Film-Forming Foams | Request PDF Source: ResearchGate URL: [Link]

-

Title: A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation Source: PubMed Central URL: [Link]

-

Title: Proposed pathways for the chemical degradation of PFOA and PFOS Source: ResearchGate URL: [Link]

-

Title: 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances Source: ITRC URL: [Link]

-

Title: The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review Source: PubMed URL: [Link]

-

Title: Per- and Polyfluoroalkyl Substance (PFAS) Degradation in Water and Soil Using Cold Atmospheric Plasma (CAP): A Review Source: ACS Publications URL: [Link]

-

Title: Degradation and Ecotoxicity Mitigation of Perfluorooctane Sulfonate by Aeration-Assisted Cold Plasma Source: MDPI URL: [Link]

Sources

- 1. Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. mdpi.com [mdpi.com]

- 5. microbe.com [microbe.com]

- 6. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abiotic and Microbiological Transformation of AFFF-Relevant Polyfluoroalkyl Substances [serdp-estcp.mil]

- 11. usgs.gov [usgs.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonochemical degradation of poly- and perfluoroalkyl substances - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Effect of chemical structure on the sonochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Degradation and Ecotoxicity Mitigation of Perfluorooctane Sulfonate by Aeration-Assisted Cold Plasma [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. research-management.mq.edu.au [research-management.mq.edu.au]

Bioaccumulation and biomagnification of PFHpS in ecosystems

An In-Depth Technical Guide to the Bioaccumulation and Biomagnification of Perfluoroheptane Sulfonate (PFHpS) in Ecosystems

Authored by: A Senior Application Scientist

Foreword

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals that have become ubiquitous environmental contaminants due to their extensive use in industrial and consumer products and their extreme persistence. Within this class, perfluoroheptane sulfonate (PFHpS), a seven-carbon chain perfluoroalkane sulfonate, has garnered increasing scientific attention. While often overshadowed by its longer-chain relatives like PFOS, PFHpS exhibits significant bioaccumulative potential and undergoes biomagnification in aquatic and terrestrial food webs. This guide provides researchers, environmental scientists, and toxicologists with a comprehensive technical overview of the current understanding of PFHpS ecotoxicology, focusing on the core mechanisms driving its accumulation and transfer through ecosystems. We will delve into the physicochemical properties influencing its environmental fate, the biological processes governing its uptake and retention in organisms, and the established methodologies for its robust quantification.

Physicochemical Properties and Environmental Fate of PFHpS

The environmental behavior of PFHpS is intrinsically linked to its unique molecular structure. Comprising a fully fluorinated seven-carbon tail and a sulfonate head group, PFHpS is both hydrophobic and lipophobic, yet possesses a polar, hydrophilic functional group. This amphiphilic nature dictates its partitioning behavior in the environment.

Unlike many legacy persistent organic pollutants (POPs) that partition into fatty tissues, the bioaccumulation of perfluoroalkane sulfonates like PFHpS is primarily driven by their affinity for proteins. The sulfonate head group can bind to proteins such as albumin in blood serum and fatty acid-binding proteins in the liver. This protein-binding mechanism is a critical determinant of its bioaccumulation potential.

| Property | Value | Significance for Bioaccumulation |

| Molecular Formula | C7HF15O3S | |

| Molar Mass | 450.13 g/mol | |

| Log Kow (Octanol-Water Partition Coefficient) | Varies by pH | While traditionally a key indicator for lipophilic compounds, Log Kow is less predictive for PFAS due to their protein-binding nature. |

| Protein Affinity | High | The primary driver of PFHpS bioaccumulation, leading to retention in protein-rich tissues like blood and liver. |

| Environmental Persistence | Extremely High | The carbon-fluorine bond is one of the strongest in organic chemistry, making PFHpS resistant to degradation. |

The persistence of PFHpS ensures its long-term presence in ecosystems, allowing for continuous uptake by organisms and subsequent transfer through the food web.

Mechanisms of Bioaccumulation in Organisms

Uptake and Distribution

The primary routes of PFHpS exposure for organisms are through the ingestion of contaminated food and water. Once ingested, PFHpS is readily absorbed from the gastrointestinal tract and distributed throughout the body via the circulatory system. Due to its high affinity for proteins, PFHpS preferentially accumulates in well-perfused, protein-rich tissues.

Key Tissues of Accumulation:

-

Liver: Often exhibits the highest concentrations of PFHpS due to its role in filtering blood and the presence of specific protein binding sites.

-

Blood/Serum: High concentrations are found bound to serum albumin, making blood a key matrix for biomonitoring.

-

Kidney: Involved in the excretion process, the kidneys can also show elevated levels.

Elimination

The elimination of PFHpS from organisms is generally a slow process, contributing to its high bioaccumulation potential. The strong protein binding limits its availability for metabolic transformation and excretion. Renal filtration is a primary route of elimination, but efficient reabsorption in the renal tubules can occur, further extending its biological half-life.

Trophic Transfer and Biomagnification

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. PFHpS has demonstrated the potential for biomagnification in various aquatic and terrestrial ecosystems.

The trophic magnification factor (TMF) is a key metric used to quantify the biomagnification potential of a chemical in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. Studies have reported TMFs for PFHpS greater than 1 in several ecosystems, confirming its biomagnifying nature.

Methodologies for PFHpS Quantification

Accurate and sensitive analytical methods are crucial for studying the bioaccumulation and biomagnification of PFHpS. The gold standard for the quantification of PFAS, including PFHpS, is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Collection and Preparation

The choice of sample matrix is dependent on the research question. Common matrices include:

-

Biota: Liver, muscle tissue, blood (plasma or serum), eggs.

-

Environmental: Water, sediment, soil.

Protocol: Solid Phase Extraction (SPE) for PFHpS from Water Samples

-

Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

-

Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

-

Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

-

Washing: Wash the cartridge with a mild buffer to remove interferences.

-

Elution: Elute the retained PFHpS from the cartridge using a small volume of basic methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water for analysis.

Causality: The WAX sorbent is chosen for its ability to retain anionic compounds like PFHpS at a neutral pH. The basic methanol for elution disrupts the ionic interaction, releasing the PFHpS.

Instrumental Analysis: HPLC-MS/MS

HPLC-MS/MS provides high selectivity and sensitivity for the detection of PFHpS, even at trace levels.

Typical HPLC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| HPLC Column | C18 or other suitable reverse-phase column | Provides separation of PFHpS from other PFAS and matrix components. |

| Mobile Phase | Gradient of methanol/acetonitrile and water with a buffer (e.g., ammonium acetate) | Ensures efficient elution and ionization of PFHpS. |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode | The sulfonate group is readily deprotonated to form a negative ion, [M-H]⁻. |

| MS/MS Transitions | Precursor ion (m/z 449) to product ions (e.g., m/z 80, 99) | Provides high specificity and reduces background noise for accurate quantification. |

Case Studies and Ecological Implications

Numerous studies have documented the presence and biomagnification of PFHpS in diverse ecosystems. For instance, research in the Great Lakes has shown that PFHpS biomagnifies in the food web, with top predator fish species exhibiting the highest concentrations. Similarly, studies in Arctic marine food webs have detected PFHpS in a range of species from invertebrates to polar bears, indicating its long-range transport and potential to impact remote ecosystems.

The toxicological effects of PFHpS are an area of active research. Like other PFAS, concerns exist regarding its potential to cause adverse effects on the liver, endocrine system, and development in exposed organisms. The biomagnification of PFHpS poses a significant threat to the health of wildlife at high trophic levels, as well as to humans who may consume contaminated fish and other wildlife.

Conclusion and Future Directions

Perfluoroheptane sulfonate is a persistent, bioaccumulative, and biomagnifying contaminant of global concern. Its unique protein-binding affinity drives its accumulation in organisms, leading to its transfer and magnification through food webs. The continued use of robust analytical techniques like HPLC-MS/MS is essential for monitoring its presence in the environment and biota.

Future research should focus on:

-

Elucidating the specific protein interactions that govern PFHpS bioaccumulation.

-

Determining the toxicological effects of chronic, low-level PFHpS exposure in a wider range of species.

-

Investigating the combined effects of PFHpS with other co-occurring PFAS.

A deeper understanding of the ecological fate and effects of PFHpS is critical for developing effective risk assessment strategies and regulatory policies to protect ecosystem and human health.

References

-

Jones, P. D., Hu, W., De Coen, W., Newsted, J. L., & Giesy, J. P. (2003). Binding of perfluorinated fatty acids to serum proteins. Environmental Toxicology and Chemistry, 22(11), 2639-2649. [Link]

-

Houde, M., Czub, G., Oakes, K. D., McGoldrick, D., & Solomon, K. R. (2008). Trophic magnification of perfluoroalkyl substances in a Lake Ontario food web. Environmental Science & Technology, 42(24), 9397-9403. [Link]

-

Butt, C. M., Berger, U., Bossi, R., & Tomy, G. T. (2010). Levels and trends of poly- and perfluorinated compounds in the arctic environment. Science of The Total Environment, 408(15), 2936-2965. [Link]

An In-Depth Technical Guide to the Known Toxicological Effects of Perfluoroheptanesulfonic Acid (PFHpS)

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic compounds utilized across numerous industrial and consumer applications for their unique chemical properties.[1][2][3] Perfluoroheptanesulfonic acid (PFHpS), a member of the perfluoroalkyl sulfonate (PFSA) subclass, is an environmental contaminant of growing concern. Its persistence, bioaccumulative potential, and association with a range of adverse health effects necessitate a thorough understanding of its toxicological profile. This guide provides a comprehensive technical overview of the known toxicological effects of PFHpS, intended for researchers, scientists, and drug development professionals. We will delve into the systemic and immunotoxic effects, the underlying molecular mechanisms, relevant experimental protocols, and the current regulatory landscape.

Systemic and Immunotoxicity of PFHpS

Subchronic dermal exposure to PFHpS in murine models has been shown to induce significant systemic and immunotoxic effects. These studies provide critical insights into the potential health risks associated with PFHpS exposure.

Systemic Toxicity

Dermal application of PFHpS has been demonstrated to be absorbed through the skin, leading to detectable levels in serum and urine.[1][2] Key systemic effects observed in animal models include:

-

Hepatotoxicity : A consistent finding in PFHpS exposure studies is a significant, dose-dependent increase in relative liver weight.[1][2][3] Histopathological examinations of liver tissue have revealed hepatocyte hypertrophy, characterized by an increase in the size of liver cells, and in some cases, minimal multifocal necrosis of hepatocytes.[2] These structural changes are often accompanied by alterations in serum chemistry, including elevated levels of liver enzymes such as alanine aminotransferase (ALT) and alkaline phosphatase (ALKP), which are indicative of liver damage.

-

Effects on Other Organs : Studies have also reported a significant decrease in the relative weight of the spleen and thymus following PFHpS exposure, suggesting potential impacts on lymphoid organs.[1][2][3]

Immunotoxicity

PFHpS has been shown to be an immunosuppressive agent, significantly affecting both humoral and cellular immunity. Key immunotoxic effects include:

-

Reduced Humoral Immune Response : A hallmark of PFHpS-induced immunotoxicity is the significant reduction in the T-cell dependent antibody response (TDAR).[1][3] This is a critical functional assay that measures the ability of B-cells to produce antibodies in response to an antigen, a process that requires the help of T-cells.

-

Alterations in Immune Cell Populations : Immunophenotyping has revealed significant changes in immune cell subsets within the spleen. Notably, a decrease in B-cells and CD11b+ monocytes and/or macrophages has been observed.[1][2][3] In the skin, decreases in eosinophils and dendritic cells have also been reported.[1][2]

Table 1: Summary of Systemic and Immunotoxic Effects of Dermal PFHpS Exposure in Murine Models

| Parameter | Observed Effect | Reference |

| Systemic Effects | ||

| Relative Liver Weight | Significant Increase | [1][2][3] |

| Liver Histopathology | Hepatocyte Hypertrophy, Minimal Multifocal Necrosis | [2] |

| Serum ALT/ALKP | Increased | [1] |

| Relative Spleen Weight | Significant Decrease | [1][2][3] |

| Relative Thymus Weight | Significant Decrease | [1][2][3] |

| Immunotoxic Effects | ||

| Humoral Immune Response (TDAR) | Significant Reduction | [1][3] |

| Splenic B-cells | Significant Decrease | [1][2] |

| Splenic CD11b+ Monocytes/Macrophages | Significant Decrease | [1][2] |

| Skin Eosinophils | Decrease | [1][2] |

| Skin Dendritic Cells | Decrease | [1][2] |

Molecular Mechanisms of PFHpS Toxicity

The toxicological effects of PFHpS are underpinned by its interactions with cellular and molecular pathways, particularly those involved in lipid metabolism and inflammation.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

A key molecular initiating event in PFHpS-induced hepatotoxicity is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis. Many PFAS, including PFHpS, are known to activate PPARα. This activation leads to a cascade of downstream events that can disrupt normal liver function.

Diagram 1: Proposed Signaling Pathway of PFHpS-Induced Hepatotoxicity

Caption: Proposed PPARα-mediated pathway of PFHpS-induced hepatotoxicity.

Upon entering the hepatocyte, PFHpS is thought to bind to and activate PPARα. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes, particularly fatty acid metabolism.

Alterations in Gene Expression

Exposure to PFHpS has been shown to alter the expression of genes involved in several key pathways:

-

Fatty Acid Metabolism : Studies have observed changes in the expression of genes involved in fatty acid metabolism in the liver, skin, and spleen.[1][2][3] This dysregulation of lipid homeostasis is a likely contributor to the observed hepatocyte hypertrophy and increased liver weight.

-

Necrosis and Inflammation : Gene expression changes related to necrosis and inflammation have also been reported, consistent with the observed histopathological changes in the liver.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of toxicological assessments of PFHpS, standardized experimental protocols are essential. The following sections outline key methodologies.

Subchronic Dermal Toxicity Study in Mice

This protocol is based on the principles of the OECD Test Guideline 411 for subchronic dermal toxicity studies.[4][5]

Diagram 2: Experimental Workflow for a Subchronic Dermal Toxicity Study

Caption: Workflow for a subchronic dermal toxicity and immunotoxicity study of PFHpS.

Step-by-Step Methodology:

-

Animal Model : Female B6C3F1 mice, 7-8 weeks of age, are a commonly used model.

-

Acclimatization : Animals are acclimated to laboratory conditions for at least one week prior to the start of the study.

-

Dose Groups : Animals are randomly assigned to dose groups, including a vehicle control (e.g., acetone) and at least three PFHpS dose levels.

-

Dosing : A specific volume of the PFHpS solution (e.g., 25 µL) is applied to the dorsal surface of each ear daily for a period of 28 days.

-

Clinical Observations : Animals are observed daily for any signs of toxicity. Body weights are recorded weekly.

-

Immunotoxicity Assessment (TDAR) : A subset of animals from each group is immunized with a T-cell dependent antigen, such as sheep red blood cells (SRBC), typically 4-5 days before the end of the study. The antibody response is measured at the time of necropsy.

-

Necropsy and Sample Collection : At the end of the 28-day exposure period, animals are euthanized. Blood is collected for serum chemistry analysis. The liver, spleen, and thymus are excised and weighed. Portions of these organs and the treated skin are collected for histopathology, immunophenotyping, and gene expression analysis.

-

Histopathology : Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.[6]

-

Data Analysis : Statistical analysis is performed to compare the treated groups to the vehicle control group for all endpoints.

Quantification of PFHpS in Biological Samples

Accurate quantification of PFHpS in biological matrices is crucial for toxicokinetic and exposure assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[7]

Step-by-Step Methodology for Serum Analysis:

-

Sample Preparation (Protein Precipitation) :

-

To a 100 µL aliquot of serum in a polypropylene tube, add an internal standard solution (e.g., ¹³C-labeled PFHpS).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the sample for 30 seconds.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

-

Extraction :

-

Carefully transfer the supernatant to a clean polypropylene autosampler vial.

-

-

LC-MS/MS Analysis :

-

Inject an aliquot of the extract onto a C18 reversed-phase LC column.

-

Use a mobile phase gradient of water and methanol, both typically containing a low concentration of a modifier like ammonium acetate, to achieve chromatographic separation.

-

Detect PFHpS and its internal standard using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

-

-

Quantification :

-

Generate a calibration curve using standards of known PFHpS concentrations.

-

Calculate the concentration of PFHpS in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Regulatory Landscape

The regulation of PFAS, including PFHpS, is an evolving area. Regulatory bodies worldwide are establishing guidelines and limits for these compounds in various environmental media and consumer products.

-

United States Environmental Protection Agency (EPA) : In April 2024, the EPA finalized a National Primary Drinking Water Regulation (NPDWR) for six PFAS.[8] While PFHpS is not individually regulated, the structurally similar perfluorohexane sulfonic acid (PFHxS) has a Maximum Contaminant Level (MCL) of 10 parts per trillion (ppt).[8] The rule also includes a Hazard Index for mixtures of certain PFAS, which could be relevant for co-exposures including PFHpS.

-

European Food Safety Authority (EFSA) : EFSA has established a tolerable weekly intake (TWI) for a group of four major PFAS (PFOA, PFOS, PFNA, and PFHxS) of 4.4 nanograms per kilogram of body weight per week.[9][10] Although PFHpS is not explicitly included in this group TWI, EFSA's opinions on PFAS highlight the need to consider the cumulative exposure to these substances.

-

Food Contact Materials : Regulations regarding the use of PFAS in food contact materials are also being implemented in various jurisdictions to minimize dietary exposure.[11]

Conclusion and Future Directions

Perfluoroheptanesulfonic acid exhibits significant systemic and immunotoxic effects, with the liver and the immune system being primary targets. The activation of PPARα and subsequent dysregulation of gene expression, particularly in lipid metabolism, are key molecular mechanisms underlying its toxicity. While current research provides a solid foundation for understanding the toxicology of PFHpS, further investigation is warranted in several areas. Elucidating the complete spectrum of its endocrine-disrupting potential, developmental and reproductive toxicity, and carcinogenic risk will be crucial for a comprehensive human health risk assessment. Additionally, continued development and refinement of analytical methods will be essential for accurate exposure monitoring and regulatory enforcement. As our understanding of the toxicological effects of PFHpS and other PFAS continues to grow, it will be imperative for the scientific and regulatory communities to work collaboratively to mitigate the risks associated with these persistent environmental contaminants.

References

- Dzubak, L., Shane, H., Lukomska, E., Jackson, L., Baur, R., Cooper, M., & Anderson, S. (2024). Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model. Journal of Immunotoxicology.

-

ResearchGate. (n.d.). Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model. Retrieved from [Link]

-

PubMed. (2024). Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model. Retrieved from [Link]

-

OECD. (n.d.). Test No. 411: Subchronic Dermal Toxicity: 90-day Study. Retrieved from [Link]

-

Gyan Sanchay. (n.d.). dermal toxicity studies as per oecd guideline. Retrieved from [Link]

-

Waters Corporation. (n.d.). Extracting and Analyzing PFAS from Human Serum. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS. Retrieved from [Link]

-

U.S. EPA. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

EFSA. (2020). Per- and polyfluoroalkyl substances (PFAS) in food: EFSA assesses risks and sets tolerable intake. Retrieved from [Link]

-

BfR Communication. (2020). Per- and polyfluoroalkyl substances (PFAS): New opinion from the European Food Safety Authority. Retrieved from [Link]

-

Meyers. (2024). 6 Key PFAS Regulations in Food Packaging Explained. Retrieved from [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 4. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. H&E staining | Xin Chen Lab [pharm.ucsf.edu]

- 7. spin.atomicobject.com [spin.atomicobject.com]

- 8. epa.gov [epa.gov]

- 9. Exposure to “alternative” PFAS alters gene expression & lipids in human liver cells – STEEP [web.uri.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Cellular Mechanism of Action of Perfluoroheptane Sulfonic Acid (PFHpS)

Abstract

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic compounds whose environmental persistence and potential for adverse health effects have garnered significant scientific scrutiny. Perfluoroheptane sulfonic acid (PFHpS), a seven-carbon member of the perfluoroalkane sulfonate group, is detected in environmental and biological samples, necessitating a deeper understanding of its toxicological profile at a cellular level. This technical guide synthesizes current research to provide an in-depth overview of the molecular and cellular mechanisms of action of PFHpS. We will explore the pathways of cellular uptake, identify primary molecular initiating events, and trace the downstream consequences that culminate in cellular dysfunction, with a focus on perturbations in metabolic signaling, mitochondrial function, oxidative stress, and immunomodulation. This guide is intended for researchers, toxicologists, and drug development professionals seeking a detailed, mechanism-centric understanding of PFHpS toxicity.

Cellular Entry and Subcellular Distribution

The journey of PFHpS into the cell is the critical first step in its toxicological pathway. Like other PFAS, its amphiphilic nature—possessing both a hydrophobic fluorinated tail and a hydrophilic sulfonate head—facilitates interaction with the cell membrane. While passive diffusion may play a role, evidence suggests that active transport mechanisms are involved in the uptake of PFAS. Studies on related compounds indicate that fatty acid transporters, such as CD36, and various anion channels may facilitate their entry into the cytoplasm[1][2][3].

Once inside the cell, PFHpS does not distribute uniformly. A significant portion can be found in the soluble cytoplasmic fraction, while its lipophilic tail promotes association with cellular membranes, including the plasma membrane, endoplasmic reticulum, and mitochondrial membranes[1][2]. This subcellular partitioning is crucial as it places PFHpS in close proximity to key organelles and molecular targets, dictating its subsequent biological effects.

Primary Molecular Initiating Events

Following cellular uptake, PFHpS interacts with several key molecular targets, initiating a cascade of adverse effects. The primary events appear to be centered on the activation of nuclear receptors and direct interference with mitochondrial function.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

A central mechanism of action for many PFAS, including sulfonates, is the activation of the nuclear receptor PPARα[4][5][6]. PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism and energy homeostasis[5]. PFHpS, acting as an agonist, binds to PPARα, causing it to heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription[5][7].

The activation of PPARα by PFAS is chain-length dependent, and while direct data for PFHpS is limited, studies on homologous compounds show that perfluoroalkane sulfonates are effective activators[8][9]. This interaction is a critical upstream event that leads to profound changes in cellular metabolism.

Mitochondrial Disruption

Mitochondria are primary targets for PFHpS-induced toxicity. The compound's ability to intercalate into the inner mitochondrial membrane disrupts its integrity and function. This leads to several detrimental effects:

-

Protonophoric Uncoupling: PFAS can act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis. This uncouples the electron transport chain (ETC) from oxidative phosphorylation, leading to decreased ATP production and increased oxygen consumption[10].

-

Inhibition of ETC Activity: Chronic exposure to related PFAS has been shown to impair the activity of the electron transport chain itself, further compromising cellular energy production[11].

-

Structural Damage: PFHpS exposure can lead to morphological changes in mitochondria, such as swelling and vacuolization, indicative of significant organellar stress[12].

This direct assault on mitochondrial bioenergetics has far-reaching consequences for cellular health and viability.

Key Downstream Cellular Consequences

The initial molecular interactions of PFHpS trigger a web of interconnected downstream events that manifest as cellular toxicity.

Dysregulation of Lipid and Fatty Acid Metabolism

The activation of PPARα by PFHpS leads to a significant upregulation of genes involved in fatty acid uptake, binding, and β-oxidation[13][14][15][16][17][18]. While this is a normal physiological response to lipids, the persistent and inappropriate activation by a xenobiotic like PFHpS can lead to metabolic dysregulation, including altered levels of triglycerides and cholesterol[18]. In murine models, dermal exposure to PFHpS resulted in changes in the expression of genes involved in fatty acid metabolism in the liver[13][14][19].

Induction of Oxidative Stress

A common consequence of both mitochondrial dysfunction and altered fatty acid metabolism is the overproduction of reactive oxygen species (ROS)[4][17]. The uncoupling of the ETC and increased β-oxidation can lead to electron leakage and the formation of superoxide radicals. Studies on structurally similar PFAS have consistently demonstrated their ability to increase ROS levels, leading to oxidative stress[20][21][22][23]. This excess ROS can damage cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, contributing to cytotoxicity and genotoxicity[4][22].

Immunotoxicity and Inflammation

PFHpS has been identified as an immunotoxic agent. In vivo studies demonstrate that dermal PFHpS exposure can lead to liver damage and immunosuppression[13][14][24]. This is characterized by:

-

A significant reduction in the humoral immune response (IgM antibody activity)[13][24].

-

Alterations in immune cell populations, including a decrease in B-cells and certain monocyte/macrophage populations in the spleen[13][14][19].

Gene expression analyses in affected tissues show changes in genes related to inflammation and necrosis, indicating that PFHpS can trigger inflammatory pathways[13][14][19][25].

Inhibition of Gap Junctional Intercellular Communication (GJIC)

GJIC is a vital process for coordinating cellular activities within a tissue, allowing the passage of ions and small signaling molecules between adjacent cells. Studies on other perfluorinated compounds have shown a clear structure-activity relationship where longer-chain compounds effectively inhibit GJIC[26][27]. This inhibition, likely caused by disruption of the cell membrane where gap junction proteins (connexins) reside, can interfere with tissue homeostasis, cell growth, and differentiation, and is a potential mechanism for tumor promotion[26][28][29][30].

Integrated Mechanistic Overview

The cellular mechanism of action for PFHpS is multifaceted, involving multiple initiating events and interconnected downstream pathways. The following diagram provides a synthesized view of these processes.

Caption: Integrated signaling pathway for PFHpS-induced cellular toxicity.

Key Experimental Methodologies

To investigate the cellular mechanisms of PFHpS, a series of validated in vitro assays are essential. The following protocols provide a framework for assessing its key bioactivities.

Protocol 1: In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of PFHpS to activate the PPARα transcription factor.

Methodology:

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., COS-1 or HepG2) in DMEM with 10% FBS. Co-transfect cells using a lipid-based transfection reagent with two plasmids: one expressing the full-length human or mouse PPARα receptor and a second reporter plasmid containing a luciferase gene downstream of multiple PPREs.

-

Compound Exposure: After 24 hours of transfection, replace the medium with a medium containing various concentrations of PFHpS (e.g., 0.1 µM to 100 µM), a vehicle control (e.g., 0.1% DMSO), and a known positive control agonist (e.g., WY-14643).

-

Incubation: Incubate the cells for an additional 24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.

-

Lysis and Luminescence Reading: Wash cells with PBS, then lyse them with a suitable lysis buffer. Transfer the cell lysate to a luminometer plate.

-

Data Acquisition: Add a luciferase substrate solution to the lysate and immediately measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a co-transfected control plasmid) to control for cytotoxicity. Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Assessment of Mitochondrial Respiration (High-Resolution Respirometry)

This protocol assesses the impact of PFHpS on mitochondrial oxygen consumption and electron transport chain function.

Methodology:

-

Cell Preparation: Culture cells (e.g., HepG2 hepatocytes or RTL-W1 liver cells) to confluence. Harvest the cells by trypsinization, wash, and resuspend in a mitochondrial respiration medium (e.g., MiR05).

-

Respirometer Setup: Calibrate an Oroboros O2k or similar high-resolution respirometer. Add the cell suspension to the chambers at a known density (e.g., 1-2 million cells/mL).

-

Baseline Respiration: Allow the cells to equilibrate and measure the routine endogenous respiration rate.

-

PFHpS Titration: Perform a stepwise titration of PFHpS into the chambers, allowing the respiration rate to stabilize after each addition. This will reveal acute effects on oxygen consumption.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: To probe specific parts of the ETC, a SUIT protocol can be used on cells pre-treated with PFHpS. This involves the sequential addition of:

-

Digitonin: To permeabilize the cell membrane.

-

Complex I substrates (e.g., pyruvate, malate, glutamate): To measure CI-linked respiration.

-

ADP: To measure oxidative phosphorylation capacity (State 3).

-

Succinate (Complex II substrate): To measure CI+CII-linked respiration.

-

FCCP (a chemical uncoupler): To measure the maximum capacity of the ETC.

-

Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor): To measure residual oxygen consumption.

-

-

Data Analysis: Analyze the oxygen flux rates at each step to determine if PFHpS inhibits specific ETC complexes, uncouples respiration, or reduces overall phosphorylation capacity.

Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay is widely used to measure generalized oxidative stress within cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of PFHpS for a defined period (e.g., 2-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or menadione).

-

Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS. Incubate for 30-45 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement: Wash the cells again with warm PBS to remove excess probe. Add PBS to the wells and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated samples to that of the vehicle control to determine the fold-increase in ROS production. A parallel plate should be run to assess cytotoxicity at the same concentrations to ensure that fluorescence changes are not due to cell death.

Quantitative Data Summary

The following table summarizes key quantitative data for PFHpS and related perfluoroalkane sulfonates from various in vitro and in vivo studies. This data helps to contextualize the concentrations at which cellular effects are observed.

| Compound | System/Cell Line | Endpoint | Effective Concentration / Dose | Reference(s) |

| PFHpS | Murine Model (dermal) | Immunosuppression (Reduced IgM) | 1.25% solution (w/v) | [13][24] |

| PFHpS | Murine Model (dermal) | Decreased B-cell number | 0.625% - 1.25% solution (w/v) | [13][24] |

| PFHpS | In Vitro DNT Screen | Bioactivity (Equivocal) | N/A (Screening Result) | [31][32] |

| PFHxS | Human Liver Cells (HepG2) | Increased ROS Generation | 20 µM - 200 µM | [22] |

| PFHxS | Human Liver Cells (HepG2) | DNA Damage (Comet Assay) | 20 µM - 200 µM | [22] |

| PFOS | COS-1 Cells | PPARα Activation (EC50) | 13 - 15 µM | [5] |

| PFOS/PFHxS | Rat Liver Epithelial Cells | GJIC Inhibition | EC50 ~85-120 µM | [26][27] |

Note: Data for PFHxS (6 carbons) and PFOS (8 carbons) are included to provide context for the likely potency of PFHpS (7 carbons).

Conclusion

The cellular mechanism of action of perfluoroheptane sulfonic acid is a complex interplay of direct organellar disruption and perturbation of critical signaling pathways. Its primary molecular initiating events—the activation of the nuclear receptor PPARα and the impairment of mitochondrial function—trigger a cascade of downstream consequences, including dysregulated lipid metabolism, the generation of oxidative stress, immunotoxicity, and inhibition of intercellular communication. This multifaceted toxicological profile underscores the potential for PFHpS to induce cellular dysfunction and contributes to the adverse health outcomes associated with PFAS exposure. Further research focusing on PFHpS-specific dose-response relationships and its interaction with other cellular receptors will continue to refine this mechanistic understanding.

References

-

Chen, M., et al. (2021). A Review of Molecular-Level Mechanism of Membrane Degradation in the Polymer Electrolyte Fuel Cell. PubMed Central. [Link]

-

Meredith, T. L., et al. (2023). Effects of Perfluorohexane Sulfonate Exposure on Immune Cell Populations in Naive Mice. Environmental Health Perspectives. [Link]

-

ResearchGate. Perfluorohexanesulfonic acid (PFHxS) induces oxidative stress and causes developmental toxicities in zebrafish embryos. ResearchGate. [Link]

-

Weatherly, L. M., et al. (2024). Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model. PubMed Central. [Link]

-

Weatherly, L. M., et al. (2024). Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model. CDC Stacks. [Link]

-

ResearchGate. Activation of Mouse and Human Peroxisome Proliferator-Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. ResearchGate. [Link]

-

Haque, A., et al. (2023). Perfluorohexanesulfonic acid (PFHxS) induces oxidative stress and causes developmental toxicities in zebrafish embryos. PubMed. [Link]

-

Amstutz, V., et al. (2022). Perfluoroethylcyclohexane sulphonate, an emerging perfluoroalkyl substance, disrupts mitochondrial membranes and the expression of key molecular targets in vitro. PubMed. [Link]

-

ResearchGate. Cellular Interactions and Fatty Acid Transporter CD36-Mediated Uptake of Per- and Polyfluorinated Alkyl Substances (PFAS). ResearchGate. [Link]

-

Rocchetti, M., et al. (2021). PFAS Environmental Pollution and Antioxidant Responses: An Overview of the Impact on Human Field. MDPI. [Link]

-

Lee, J., et al. (2024). Evaluation of the Effect of Perfluorohexane Sulfonate on the Proliferation of Human Liver Cells. MDPI. [Link]

-

Louisse, J., et al. (2023). Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells. National Institutes of Health. [Link]

-

Wielsøe, M., et al. (2015). Perfluoroalkylated substances (PFAS) affect oxidative stress biomarkers in vitro. Roskilde University. [Link]

-

Ryan, K., et al. (2023). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PubMed Central. [Link]

-

Liu, C., et al. (2018). Investigation of the Effects of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) on Apoptosis and Cell Cycle in a Zebrafish (Danio rerio) Liver Cell Line. MDPI. [Link]

-

Wen, Y., et al. (2022). Dysregulated lipid and fatty acid metabolism link perfluoroalkyl substances exposure and impaired glucose metabolism in young adults. PubMed Central. [Link]

-

Bjork, J. A., et al. (2004). trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals. PubMed. [Link]

-

Cui, Y., et al. (2021). Chronic perfluorooctanesulfonic acid exposure disrupts lipid metabolism in zebrafish. Ecotoxicology and Environmental Safety. [Link]

-

Zhang, Y., et al. (2025). Impact of per- and polyfluoroalkyl substances structure on oxidative stress and lipid metabolism disruption in HepG2 cells. PubMed. [Link]

-

Lee, H., et al. (2024). Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation. PubMed Central. [Link]

-

Sun, H., et al. (2023). Exposure to PFOA and its novel analogs disrupts lipid metabolism in zebrafish. Science of The Total Environment. [Link]

-

Hu, W., et al. (2002). Inhibition of gap junctional intercellular communication by perfluorinated compounds in rat liver and dolphin kidney epithelial cell lines in vitro and Sprague-Dawley rats in vivo. PubMed. [Link]

-

Wolf, C. J., et al. (2008). Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate. PubMed. [Link]

-

ResearchGate. Association between per and polyfluoroalkyl substances and markers of inflammation and oxidative stress. ResearchGate. [Link]

-

Wang, Y., et al. (2025). PFBS disrupts lipid metabolism and mitochondrial function in human trophoblast cells. PubMed. [Link]

-

Xiao, Y., et al. (2020). Uptake mechanism, subcellular distribution, and uptake process of perfluorooctanoic acid and perfluorooctane sulfonic acid by wetland plant Alisma orientale. PubMed. [Link]

-

Wolf, C. J., et al. (2008). Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths. PubMed. [Link]

-

Rosen, M. B., et al. (2017). PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling. PubMed Central. [Link]

-

ResearchGate. Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. ResearchGate. [Link]

-

Garsany, Y., et al. (2021). The Impact of Chemical-Mechanical Ex Situ Aging on PFSA Membranes for Fuel Cells. National Institutes of Health. [Link]

-

ResearchGate. Uptake mechanism, subcellular distribution, and uptake process of perfluorooctanoic acid and perfluorooctane sulfonic acid by wetland plant Alisma orientale. ResearchGate. [Link]

-

Qian, Y., et al. (2022). Perfluorooctanoic acid and perfluorooctane sulfonate inhibit in vitro osteogenesis: possible role of connexin 43-mediated gap-junctional intercellular communication. PubMed. [Link]

-

ResearchGate. Inhibition of Gap Junctional Intercellular Communication by Perfluorinated Compounds in Rat Liver and Dolphin Kidney Epithelial Cell Lines in Vitro and Sprague-Dawley Rats in Vivo. ResearchGate. [Link]

-

Leffa, D. D., et al. (2025). Mitochondrial and inflammatory dysfunctions underlie perfluorooctane sulfonic acid (PFOS)-induced neurotoxicity in adult zebrafish. PubMed. [Link]

-

ResearchGate. Mitochondrial Toxicity of Perfluorooctane Sulfonate in Mouse Embryonic Stem Cell-Derived Cardiomyocytes. ResearchGate. [Link]

-

Weatherly, L. M., et al. (2024). Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model. Taylor & Francis Online. [Link]

-

Oreate AI. (2024). Study on the Chemical Failure Mechanism of PFSA Membranes. Oreate AI Blog. [Link]

-

ResearchGate. Half-lives of PFOA, PFPeS, PFHxS, PFHpS and PFOS after end of exposure to contaminated drinking water. ResearchGate. [Link]

-

ResearchGate. Aspects of the Chemical Degradation of PFSA Ionomers used in PEM Fuel Cells. ResearchGate. [Link]

-

ResearchGate. Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model. ResearchGate. [https://www.researchgate.net/publication/382583279_Systemic_and_immunotoxicity_induced_by_topical_application_of_perfluoroheptane_sulfonic_acid_PFHpS_or_perfluorooctane_sulfonic_acid_PFOS_in_a_murine_model]([Link]_ sulfonic_acid_PFOS_in_a_murine_model)

-

ResearchGate. Representation of chemical degradation mechanism of PFSA membranes. ResearchGate. [Link]

-

López-Arellano, P., et al. (2019). Perfluorooctanoic Acid Disrupts Gap Junction Intercellular Communication and Induces Reactive Oxygen Species Formation and Apoptosis in Mouse Ovaries. PubMed. [Link]

-

ResearchGate. Perfluorooctanoic acid and perfluorooctane sulfonate inhibit in vitro osteogenesis: possible role of connexin 43-mediated gap-junctional intercellular communication. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Uptake mechanism, subcellular distribution, and uptake process of perfluorooctanoic acid and perfluorooctane sulfonic acid by wetland plant Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial and inflammatory dysfunctions underlie perfluorooctane sulfonic acid (PFOS)-induced neurotoxicity in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Dysregulated lipid and fatty acid metabolism link perfluoroalkyl substances exposure and impaired glucose metabolism in young adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Impact of per- and polyfluoroalkyl substances structure on oxidative stress and lipid metabolism disruption in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]